(Z)-5-(4-bromobenzyliden)-2-thioxothiazolidin-4-one
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Overview
Description
(5Z)-5-[(4-BROMOPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a thiazolidinone derivative characterized by the presence of a bromophenyl group and a thiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-BROMOPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 4-bromobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(4-BROMOPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of catalysts such as palladium on carbon or copper iodide .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phenyl derivatives, and various substituted thiazolidinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(5Z)-5-[(4-BROMOPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Biological Studies: It is used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of (5Z)-5-[(4-BROMOPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the thiazolidinone ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
- (5Z)-5-[(4-FLUOROPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
- (5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Uniqueness
The uniqueness of (5Z)-5-[(4-BROMOPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where bromine’s electronic and steric effects are beneficial .
Properties
Molecular Formula |
C10H6BrNOS2 |
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Molecular Weight |
300.2 g/mol |
IUPAC Name |
(5Z)-5-[(4-bromophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H6BrNOS2/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5- |
InChI Key |
ZVYBZARCCHWNBP-YVMONPNESA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)NC(=S)S2)Br |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)Br |
Origin of Product |
United States |
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